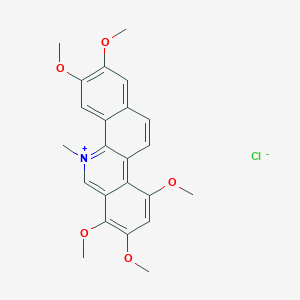
Sanguilutine Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sanguilutine Chloride can be synthesized through the treatment of sanguilutine with hydrochloric acid . The process involves dissolving sanguilutine in water and making the solution alkaline with saturated aqueous sodium carbonate. The addition of aqueous sodium cyanide to the solution yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of sanguilutine from the rhizomes of Sanguinaria canadensis, followed by its conversion to the chloride form using hydrochloric acid . This method ensures the compound’s purity and consistency for various applications.
化学反应分析
Types of Reactions
Sanguilutine Chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as sodium cyanide or sodium methoxide.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-5,6-dihydrosanguilutine and bis[6-(5,6-dihydrosanguilutinyl)] ether .
科学研究应用
Sanguinarine chloride (SC) is a natural product with noted anticancer applications due to its ability to inhibit telomerase, an enzyme essential for telomere function in stem cells and a high percentage of human cancers .
Sanguinarine Chloride as a Telomerase Inhibitor
Sanguinarine chloride (SC) has been identified as an effective telomerase inhibitor at a precise dosage, giving it anticancer potential . Telomerase, particularly its reverse transcriptase component hTERT, is crucial for telomere maintenance in stem cells and is highly expressed in 85–90% of human cancers . This high expression makes telomerase/hTERT a target for anti-aging and anti-tumor therapies .
Key findings regarding Sanguinarine Chloride (SC):
- hTERT Suppression: SC can induce a strong suppressive effect on hTERT expression and telomerase activity in multiple cancer cells .
- Telomere Attrition: Long-term treatment with SC can cause telomere attrition and cell growth retardation, leading to senescence in cancer cells . Senescence features include the accumulation of senescence-associated β-galactosidase (SA-β-gal)-positive cells, upregulation of p16/p21/p53 pathways, and telomere dysfunction-induced foci (TIFs) .
- Anti-tumorigenesis: SC exhibits anti-tumorigenic capabilities both in vitro and in vivo .
- Mechanism of Action: SC downregulates active transcription factors, including p65 (a subunit of the NF-κB complex), and can directly bind to hTERT to inhibit telomerase activity .
- Apoptosis Induction: Induces apoptosis in human HT-29 cells, demonstrating potential therapeutic applications in the treatment of colon cancer .
Sanguinarine Chloride and Cell Senescence
Cell senescence, a state of growth arrest, can be triggered by factors like telomere loss and DNA damage . Cancer cells can exhibit senescence after exposure to certain chemotherapeutic compounds . Telomerase inhibitors can accelerate cell senescence, making them a valuable tool in anticancer strategies .
Sanguinarine Chloride Compared to Other Compounds
In a natural product library screen, sanguinarine chloride (SC) and brazilin (Braz) were identified as leading inhibitors of hTERT . SC induced a more acute and stronger suppressive effect on hTERT expression compared to Braz . While SC showed broad inhibition across multiple cancer cells, Braz selectively inhibited telomerase in certain cancer types .
Sanguinarine Chloride as an Anticancer Drug
Sanguinarine has been shown to induce apoptosis in various cancer cells while not exerting an apoptotic effect on normal cells, suggesting its potential as an anticancer drug . It also exhibits antibacterial, antimicrobial, and anti-inflammatory properties .
Other Benzophenanthridine Alkaloids
Natural benzophenanthridine alkaloids, including sanguinarine, exhibit extensive anticancer activity .
作用机制
Sanguilutine Chloride exerts its effects through multiple molecular targets and pathways. It interacts with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest . The compound also activates the RIP1 pathway, resulting in the formation of the Ripoptosome complex, which leads to cell death .
相似化合物的比较
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar antimicrobial and anticancer properties.
Chelerythrine: Known for its anti-inflammatory and anticancer activities.
Sanguirubine: Exhibits similar biological activities but with variations in effective doses.
Chelilutine: Shares similar physiological activities with Sanguilutine Chloride.
Uniqueness
This compound is unique due to its specific molecular interactions and the formation of distinct reaction products such as bis[6-(5,6-dihydrosanguilutinyl)] ether . Its ability to activate the RIP1 pathway and induce apoptosis through the Ripoptosome complex sets it apart from other similar compounds .
属性
CAS 编号 |
55950-34-0 |
|---|---|
分子式 |
C23H24ClNO5 |
分子量 |
429.9 g/mol |
IUPAC 名称 |
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C23H24NO5.ClH/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24;/h7-12H,1-6H3;1H/q+1;/p-1 |
InChI 键 |
KJBKHTCSMPUQCR-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















